4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid
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Description
4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid is a chemical compound with the molecular formula C9H10ClN5O2 . It has an average mass of 255.661 Da and a monoisotopic mass of 255.052307 Da .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 18 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
The compound has a Log Kow (KOWWIN v1.67 estimate) = 0.70. Its boiling point is estimated to be 502.17°C (Adapted Stein & Brown method), and its melting point is estimated to be 213.61°C (Mean or Weighted MP). The vapor pressure estimations (MPBPWIN v1.42) indicate a VP(mm Hg,25 deg C) of 2.38E-010 (Modified Grain method) .Scientific Research Applications
Medicinal Chemistry Research
This compound could be used in medicinal chemistry research. For instance, some trisubstituted purinyl thioureido derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against Gram positive and Gram negative strains . This suggests that our compound could potentially be used in the development of new antimicrobial agents.
Organic Intermediate
The compound is also known as 2-Chloroadenine and can be used as an organic intermediate . Organic intermediates are often used in the synthesis of other complex organic compounds, including pharmaceuticals and fine chemicals.
Nucleoside Intermediates
The compound could be used in the preparation of nucleoside intermediates . Nucleosides are key components of many important biomolecules, including DNA and RNA, and are therefore of great interest in both biological research and drug development.
Protein Kinase Inhibitors
Purine derivatives have been found to be potent inhibitors of various protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, and they play key roles in many cellular processes. Inhibitors of these enzymes can therefore have wide-ranging effects and are often used in the treatment of diseases such as cancer.
Antifungal Agents
The compound could potentially be used in the development of new antifungal agents . Fungal infections can be difficult to treat, and there is a constant need for new and more effective antifungal drugs.
Inhibitors of Microtubule Assembly
Purine derivatives have been found to inhibit microtubule assembly . Microtubules are a component of the cell’s cytoskeleton and play key roles in many cellular processes, including cell division. Inhibitors of microtubule assembly can therefore have wide-ranging effects and are often used in the treatment of diseases such as cancer.
properties
IUPAC Name |
4-[(2-chloro-7H-purin-6-yl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c10-9-14-7(11-3-1-2-5(16)17)6-8(15-9)13-4-12-6/h4H,1-3H2,(H,16,17)(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKXZRVCHJACCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid |
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